Technical Guide: Synthesis of 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
Technical Guide: Synthesis of 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
This technical guide details the synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid . This specific isomer is a critical intermediate in the synthesis of unsymmetrical porphyrins, dipyrromethenes (BODIPY dyes), and multi-targeted tyrosine kinase inhibitors.
The synthesis strategy diverges from the classic "Knorr Pyrrole" synthesis (which typically yields the 2,4-dimethyl isomer) and instead utilizes the Hantzsch Pyrrole Synthesis to establish the 2,5-dimethyl core, followed by regioselective formylation and hydrolysis.
Retrosynthetic Analysis & Strategy
The target molecule presents a specific substitution pattern: methyl groups at the
Direct synthesis of the acid is unstable due to decarboxylation risks. Therefore, the strategy relies on a stable ester intermediate. The 2,5-dimethyl substitution pattern dictates the use of the Hantzsch synthesis (condensing
Synthetic Pathway[1][2][3][4][5][6]
-
Core Construction: Hantzsch condensation of ethyl acetoacetate, chloroacetone, and ammonia to form Ethyl 2,5-dimethylpyrrole-3-carboxylate .
-
Functionalization: Vilsmeier-Haack formylation to install the aldehyde at the only unsubstituted position (C4).
-
Deprotection: Base-catalyzed hydrolysis (saponification) of the ethyl ester to the free acid.
Figure 1: Retrosynthetic logic flow. The pathway prioritizes the establishment of the 2,5-dimethyl core before functionalizing the C4 position.
Module 1: The Hantzsch Pyrrole Synthesis
Objective: Synthesis of Ethyl 2,5-dimethylpyrrole-3-carboxylate.
This step is chemically distinct from the Knorr synthesis. In the Hantzsch reaction, the
Reagents & Materials
| Reagent | Role | Equiv.[1][2][3][4][5][6][7][8] | Notes |
| Ethyl Acetoacetate | Precursor 1 | 1.0 | Provides C2-Me, C3-COOEt |
| Chloroacetone | Precursor 2 | 1.0 | Provides C5-Me; Lachrymator |
| Ammonia (25% aq.) | Nitrogen Source | 2.5 | Excess drives enamine formation |
| Ethanol (95%) | Solvent | - | Reaction medium |
Protocol
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Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place in an ice/water bath.
-
Mixing: Charge the flask with Ethyl Acetoacetate (1.0 mol) and Chloroacetone (1.0 mol). Note: Chloroacetone is a potent lachrymator; handle strictly in a fume hood.
-
Ammonia Addition: Add concentrated aqueous Ammonia (2.5 mol) dropwise via the funnel.
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Critical Control Point: The reaction is highly exothermic. Maintain internal temperature between 20°C and 30°C . Do not allow it to exceed 40°C, or furan byproducts may form.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The product will precipitate as a solid.
-
Workup: Dilute the slurry with 500 mL of ice-cold water. Filter the crude solid using a Büchner funnel.
-
Purification: Recrystallize the crude solid from hot ethanol (or ethanol/water 9:1).
-
Target Yield: 55–65%
-
Appearance: White to pale yellow crystals.
-
MP: 116–118°C.
-
Mechanism Insight: The reaction proceeds via the formation of an enamine on the ethyl acetoacetate, which then performs a nucleophilic attack on the chloroacetone, followed by cyclization and dehydration.
Module 2: Vilsmeier-Haack Formylation
Objective: Regioselective installation of the formyl group at C4.
Pyrroles are electron-rich heteroaromatics. In Ethyl 2,5-dimethylpyrrole-3-carboxylate , positions 2, 3, and 5 are blocked. Position 4 is the only available site for Electrophilic Aromatic Substitution (EAS), guaranteeing regioselectivity without the need for blocking groups.
Reagents & Materials
| Reagent | Role | Equiv.[1][2][3][4][5][6][7][8] | Notes |
| DMF | Solvent/Reagent | 5.0 | Anhydrous |
| POCl | Electrophile Gen. | 1.2 | Freshly distilled if possible |
| Sodium Acetate | Buffer | 3.0 | For hydrolysis step |
Protocol
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Vilsmeier Reagent Formation: In a dry flask under Argon, cool DMF (5.0 equiv) to 0°C. Add POCl
(1.2 equiv) dropwise. Stir for 15 minutes to form the chloroiminium salt (Vilsmeier reagent). -
Addition: Dissolve the Ethyl 2,5-dimethylpyrrole-3-carboxylate (from Module 1) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 1 hour.
-
Observation: The solution will darken (orange/red) as the iminium intermediate forms.
-
-
Hydrolysis: Cool the mixture to room temperature. Pour slowly into a beaker containing crushed ice and Sodium Acetate (3.0 equiv dissolved in water).
-
Chemistry: This hydrolyzes the intermediate iminium salt to the aldehyde.
-
-
Isolation: Stir for 30 minutes. The product, Ethyl 4-formyl-2,5-dimethylpyrrole-3-carboxylate , will precipitate. Filter and wash with water.[5]
-
Purification: Recrystallize from Ethanol/Water.
-
Target Yield: 80–90%
-
Figure 2: Vilsmeier-Haack reaction pathway showing the generation of the electrophile and subsequent hydrolysis.
Module 3: Ester Hydrolysis (Saponification)
Objective: Synthesis of 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
The final step requires careful handling. Pyrrole carboxylic acids can be prone to decarboxylation (loss of CO
Protocol
-
Dissolution: Suspend Ethyl 4-formyl-2,5-dimethylpyrrole-3-carboxylate (10 g) in Ethanol (50 mL).
-
Saponification: Add a solution of Sodium Hydroxide (NaOH, 2.0 g in 10 mL water, ~2.5 equiv).
-
Reflux: Heat the mixture to reflux for 2–3 hours.
-
Monitoring: TLC (SiO
, DCM/MeOH 95:5) should show disappearance of the ester spot.
-
-
Workup:
-
Cool to room temperature.
-
Evaporate most of the ethanol under reduced pressure (rotary evaporator).
-
Dilute the residue with water (50 mL).
-
-
Acidification: Cool the aqueous solution in an ice bath. Slowly acidify with 10% HCl to pH 3–4.
-
Caution: Do not go too acidic (pH < 1) or heat the acidic solution, as this risks decarboxylation to 3-formyl-2,5-dimethylpyrrole.
-
-
Filtration: The free acid will precipitate as a solid. Filter, wash with cold water, and dry in a vacuum oven at 40°C.
Summary of Physical Properties
| Compound | Formula | MW ( g/mol ) | Appearance | Approx.[4][5][6][9] MP |
| Ethyl 2,5-dimethylpyrrole-3-carboxylate | C | 167.21 | White crystals | 116–118°C |
| Ethyl 4-formyl-2,5-dimethylpyrrole-3-carboxylate | C | 195.22 | Pale yellow solid | 142–144°C |
| 4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C | 167.16 | Yellow/Brown solid | >200°C (dec) |
Safety & Hazards
-
Chloroacetone: Extremely potent lachrymator. Causes severe eye and skin irritation. Must be used in a high-efficiency fume hood. Destruct excess with aqueous ammonia.
-
POCl
: Reacts violently with water to release HCl and phosphoric acid. Quench Vilsmeier reactions slowly into ice. -
Pyrroles: Many pyrrole derivatives are light-sensitive and prone to oxidation. Store final products in amber vials under inert atmosphere (Argon/Nitrogen).
References
-
Hantzsch Pyrrole Synthesis Mechanism & Regioselectivity: Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1697. [Link]
-
General Procedure for 2,5-Dimethylpyrrole Derivatives: Young, D. M., & Allen, C. F. H. (1936). 2,5-Dimethylpyrrole.[10][11][12][13] Organic Syntheses, 16, 25. [Link]
-
Vilsmeier-Haack Reaction on Pyrroles: Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1955). 2-Pyrrolealdehyde, 3-Pyrrolealdehyde and 2,5-Dimethyl-3-pyrrolealdehyde. Organic Syntheses, 36, 74. [Link]
-
Commercial Reference & Structure Verification: PubChem Compound Summary for CID 137482, Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. [Link]
Sources
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- 10. EP0213326A1 - 2,5-Dimethyl pyrrole derivatives, their preparation and their use - Google Patents [patents.google.com]
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